molecular formula C9H12F3N3O B1446664 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- CAS No. 1369208-33-2

1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-

Numéro de catalogue: B1446664
Numéro CAS: 1369208-33-2
Poids moléculaire: 235.21 g/mol
Clé InChI: RMVMOGYWUBNKDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Its core structure comprises a fused pyrazole and pyridine ring system, with a saturated cyclohexene moiety (4,5,6,7-tetrahydro) enhancing conformational flexibility. Key substituents include:

  • Ethanol group at position 1: Likely influences solubility and hydrogen-bonding capacity.
  • Trifluoromethyl (CF₃) group at position 3: Enhances metabolic stability and binding affinity due to its electron-withdrawing nature and lipophilicity .

Propriétés

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)8-6-5-13-2-1-7(6)15(14-8)3-4-16/h13,16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMOGYWUBNKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Use of 5-Aminopyrazole as a Synthetic Precursor

5-Aminopyrazole derivatives serve as versatile building blocks for pyrazoloazines, including pyrazolo[4,3-c]pyridines. Their nucleophilic sites at 5-NH2, 1-NH, and 4-CH allow condensation with various electrophilic reagents to form fused heterocycles.

  • Reaction with trifluoromethyl-substituted β-diketones:
    The condensation of 5-aminopyrazole with trifluoromethyl-β-diketones under refluxing acetic acid conditions leads to regioselective formation of trifluoromethyl-substituted pyrazolo-pyridines. The keto-enol tautomerism of the β-diketone influences the regioisomer formed. Enolic forms favor substitution at the 4-position, while keto forms favor the 6-position.

  • Microwave-assisted cyclization:
    Microwave irradiation under solvent-free conditions accelerates the cyclization of 5-aminopyrazoles with β-halovinyl aldehydes or α,β-unsaturated ketones, producing pyrazolo[4,3-c]pyridines with high yields and regioselectivity.

  • Ionic liquid media:
    Ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) serve as green solvents for the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, facilitating Michael addition followed by cyclization and aromatization steps to yield the target heterocycles.

Cyclocondensation and Intramolecular Coupling

  • Pd-catalyzed Heck-type cyclization:
    The in situ cyclocondensation of β-halovinyl aldehydes with 5-aminopyrazoles under palladium catalysis (e.g., Pd(OAc)2 with ligands such as xantphos or PPh3) yields 6-substituted pyrazolo[4,3-c]pyridines. Isolated imine intermediates under similar conditions can lead to 4-substituted regioisomers. These methods offer high regioselectivity and functional group tolerance.

  • Acid-catalyzed condensation with enaminones:
    Reaction of 5-aminopyrazoles with enaminones in acidic media (e.g., acetic acid) results in condensation and cyclization to form pyrazolo[4,3-c]pyridine derivatives. The reaction pathway can yield structural isomers depending on the site of cyclization (1-NH or 5-NH2) on the pyrazole ring.

Aza-Diels–Alder Cycloaddition

  • Pyrazolylimines derived from 5-aminopyrazoles react with maleimides in the presence of metal catalysts (e.g., indium trichloride) or under microwave irradiation to form pyrazolo[4,3-c]pyridine derivatives via aza-Diels–Alder cycloaddition. This method provides a regioselective, efficient route to the bicyclic core with potential for further functionalization.

Reaction Conditions and Yields

Method Key Reagents Conditions Yield Range (%) Notes
Condensation with trifluoromethyl-β-diketones 5-Aminopyrazole, trifluoromethyl-β-diketone Reflux in acetic acid 70–85 Regioselectivity influenced by keto-enol tautomerism; formation of acetamide byproduct possible
Microwave-assisted cyclization 5-Aminopyrazole, β-halovinyl aldehydes Solvent-free, microwave irradiation 75–90 Rapid reaction, high regioselectivity, environmentally benign
Pd-catalyzed Heck-type cyclization 5-Aminopyrazole, β-halovinyl aldehydes, Pd catalyst DMF or DMSO, 80–120 °C 65–88 Ligand choice affects regioselectivity; imine intermediate isolation possible
Acid-catalyzed condensation 5-Aminopyrazole, enaminones Acetic acid, reflux 60–80 Possible formation of isomeric products depending on pyrazole NH site involved
Aza-Diels–Alder reaction Pyrazolylimines, maleimides Acetic acid with metal catalyst or microwave 70–85 Efficient ring construction, mild conditions

Mechanistic Insights

  • The regioselectivity in the formation of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines is governed by the tautomeric form of the trifluoromethyl-β-diketone, which dictates the electrophilic site for nucleophilic attack by the 5-aminopyrazole.

  • Microwave and ionic liquid methods enhance reaction rates by providing uniform heating and stabilizing transition states, leading to higher yields and cleaner products.

  • Pd-catalyzed intramolecular coupling involves oxidative addition, migratory insertion, and reductive elimination steps, enabling the formation of C–C bonds that close the pyridine ring onto the pyrazole core.

  • Aza-Diels–Alder cycloaddition proceeds via a concerted [4+2] cycloaddition between the pyrazolylimine dienophile and maleimide diene, forming the bicyclic system efficiently.

Research Findings and Applications

  • The synthesized 1H-pyrazolo[4,3-c]pyridine derivatives with trifluoromethyl substitution and tetrahydro moieties exhibit promising biological activities , including kinase inhibition, anticancer properties, and enzyme modulation.

  • Structural characterization using NMR (1H, 13C, 19F), HMBC, HMQC, and X-ray crystallography confirms the regioselectivity and purity of the products.

  • The choice of synthetic route and reaction conditions directly impacts the yield, regioselectivity, and scalability of the preparation, which is critical for medicinal chemistry applications.

Analyse Des Réactions Chimiques

Types of Reactions

1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted pyrazolopyridines

Applications De Recherche Scientifique

Inhibition of c-Met Kinase

One of the primary mechanisms of action for 1H-Pyrazolo[4,3-c]pyridine-1-ethanol is the inhibition of c-Met kinase. This enzyme plays a critical role in cell proliferation and differentiation. Research indicates that this compound significantly reduces c-Met activity, leading to decreased proliferation in various cancer cell lines such as MKN45 and PC-3.

Cellular Effects

The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. Its interactions with cellular proteins affect gene expression related to cell cycle regulation and apoptosis. The following table summarizes some key biological activities observed:

Biological ActivityObservations
c-Met Kinase InhibitionSignificant reduction in kinase activity
Antiproliferative EffectsPotent inhibition in cancer cell lines
Apoptosis InductionIncreased markers of apoptosis in treated cells
Gene Expression ModulationAltered expression of pro-apoptotic genes

Pharmacokinetics

The pharmacokinetic profile of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol suggests favorable characteristics for therapeutic use:

  • Oral Bioavailability : High oral bioavailability has been noted in preclinical studies.
  • Clearance Rates : The compound exhibits low to moderate clearance rates, indicating prolonged activity within biological systems.

Anticancer Studies

A notable study demonstrated that 1H-Pyrazolo[4,3-c]pyridine derivatives significantly reduced the viability of various cancer cell lines (e.g., A172 and U87MG). The compound exhibited IC50 values indicating strong antiproliferative activity. The mechanistic insights revealed that treatment with this compound activated caspase pathways involved in apoptosis while reducing levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation .

Molecular Mechanisms

Further investigations into the molecular mechanisms highlighted that the compound's stability under laboratory conditions allows for consistent results across different experimental setups. Its effects were observed over various time periods, with minimal degradation noted during standard laboratory storage conditions.

Mécanisme D'action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Pyrazolopyridine Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Key Biological Activity Reference
Target Compound (Ethanol derivative) Ethanol Trifluoromethyl Inferred anticancer potential
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Methyl Trifluoromethyl Not explicitly reported
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Phenyl - Laboratory reagent (no activity data)
5-(Phenylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-amine - Amine, Phenylmethyl Unknown
APcK110 (1H-Pyrazolo[3,4-b]pyridine derivative) - 4-Fluorophenyl Kit kinase inhibition (IC₅₀ = 12 nM)
3-Trifluoromethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine Phenyl Trifluoromethyl Anticancer (NCI screening)

Key Observations:

Trifluoromethyl Group : Compounds with CF₃ at position 3 (e.g., target compound and 3-trifluoromethyl-1-phenyl derivative) are associated with anticancer activity in NCI screenings . This group enhances membrane permeability and resistance to oxidative metabolism .

Position 1 Substitution: Ethanol vs. Phenyl Derivatives: 1-Phenyl analogs (e.g., 1-phenyl-3-trifluoromethyl) exhibit antiproliferative activity against leukemia cell lines (U937), suggesting the target compound’s ethanol substituent could modulate similar pathways .

Activité Biologique

1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and therapeutic potential based on various research findings.

The compound primarily interacts with biological targets such as kinases and enzymes. Notably, it has been shown to inhibit c-Met kinase activity, which is crucial for cell growth and differentiation. This inhibition leads to profound effects on cellular processes including:

  • Cell Proliferation: In cancer cell lines (e.g., MKN45, EBC-1, PC-3), the compound exhibits potent antiproliferative effects.
  • Apoptosis Induction: It promotes apoptosis in targeted cells by modulating key signaling pathways.

1H-Pyrazolo[4,3-c]pyridine-1-ethanol influences various biochemical pathways. Its interactions with enzymes and proteins can alter their activity and function. For instance:

  • Inhibition of c-Met Kinase: This is a primary action leading to reduced cell proliferation.
  • Effects on Gene Expression: The compound affects the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Biological Activity Summary

Biological ActivityObservations
c-Met Kinase InhibitionSignificant reduction in kinase activity
Antiproliferative EffectsPotent inhibition in cancer cell lines
Apoptosis InductionIncreased apoptosis markers in treated cells
Gene Expression ModulationAltered expression of pro-apoptotic genes

Pharmacokinetics

Research indicates that compounds structurally similar to 1H-Pyrazolo[4,3-c]pyridine derivatives exhibit favorable pharmacokinetic profiles:

  • Oral Bioavailability: High oral bioavailability has been observed in preclinical studies.
  • Clearance Rates: Low to moderate clearance rates suggest prolonged activity in biological systems.

Case Studies

Several studies have highlighted the efficacy of 1H-Pyrazolo[4,3-c]pyridine derivatives:

  • Anticancer Studies: A study demonstrated that this compound significantly reduced the viability of various cancer cell lines (A172, U87MG) with IC50 values indicating strong antiproliferative activity.
  • Mechanistic Insights: Another investigation revealed that treatment with the compound led to activation of caspase pathways involved in apoptosis and reduced levels of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation.

Temporal and Dosage Effects

The biological effects of the compound vary with dosage and time:

  • Low Doses: Minimal toxicity with effective inhibition of target enzymes.
  • Stability: The compound remains stable under standard laboratory conditions with minimal degradation over time.

Metabolic Pathways

The metabolism of 1H-Pyrazolo[4,3-c]pyridine involves interactions with various enzymes facilitating its clearance from the body. Understanding these pathways is crucial for optimizing therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1H-pyrazolo[4,3-c]pyridine derivatives, and how are intermediates purified?

  • Methodology :

  • Microwave-assisted synthesis : Combine 3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde, PdCl₂(PPh₃)₂, phenylacetylene, and tert-butylamine in DMF under microwave irradiation (e.g., 150°C, 30 min). Post-reaction, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography (ethyl acetate/hexane gradient) .
  • Purification : Use silica gel column chromatography with solvents like ethyl acetate/dichloromethane/methanol for intermediates. Yields range from 58% to 81% depending on substituents .
    • Key Data :
CompoundYield (%)Purification Solvent
6b81EtOAc/CH₂Cl₂/MeOH
6c67EtOAc
6d58EtOAc

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazolo[4,3-c]pyridine derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyridyl substituents at C3 and C6) and hydrogenation of the tetrahydropyridine ring .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for trifluoromethyl groups .
  • Elemental Analysis : Validate C, H, N content (e.g., <0.4% deviation from theoretical values) .

Advanced Research Questions

Q. How do physicochemical parameters influence the biological activity of 3-aryl-pyrazolo[4,3-c]pyridines?

  • Methodology :

  • QSAR Modeling : Correlate hydrophobic (π), electronic (σ), and steric (van der Waals volume) parameters with binding affinity. For example, increased hydrophobicity enhances displacement of [³H]prazosin in α₁-adrenergic receptor studies .
    • Key Data :
ParameterCorrelation Coefficient (R²)Impact on Activity
Hydrophobic (π)0.82Positive
Electronic (σ)0.75Negative
Steric (Vw)0.68Moderate

Q. What strategies resolve discrepancies in reaction yields during the synthesis of trifluoromethyl-substituted analogs?

  • Methodology :

  • Catalyst Screening : Compare PdCl₂(PPh₃)₂ with alternative catalysts (e.g., Pd(OAc)₂) to improve cross-coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to stabilize reactive intermediates .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from hours to minutes, minimizing side reactions .

Q. How can crystallographic refinement challenges for pyrazolo[4,3-c]pyridine derivatives be addressed?

  • Methodology :

  • SHELX Suite : Use SHELXL for high-resolution refinement, especially for handling twinned crystals or low-resolution data. Key steps include:

Apply TWIN and BASF commands for twinned structures.

Use ISOR restraints for disordered trifluoromethyl groups .

  • Validation : Check R-factor convergence (<5% discrepancy) and electron density maps for omitted regions .

Q. What structural modifications enhance selectivity for kinase targets like EGFR or FLT3?

  • Methodology :

  • P1/P4 Optimization : Replace p-methoxyphenyl (P1) with neutral heterocycles (e.g., pyridyl) to improve oral bioavailability while retaining potency .
  • Scaffold Hybridization : Fuse quinoline or thiazole moieties to the pyrazolo[4,3-c]pyridine core to enhance EGFR inhibition (IC₅₀ < 100 nM) .
    • Key Findings :
  • Compound 6b (quinoline hybrid) showed 92% inhibition of EGFR at 10 μM .
  • Apixaban analogs with tetrahydropyridinone scaffolds retained FXa affinity (Ki < 0.1 nM) .

Methodological Considerations

  • Handling Reactive Intermediates : For dihydrochloride salts (e.g., CAS 1172900-86-5), use gloveboxes to prevent hygroscopic degradation and classify waste for professional disposal .
  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) if signal overlap occurs in regions like δ 7.5–8.5 ppm (pyridyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.